(3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(1H-indol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-19-7-4-15(5-8-19)18-3-1-2-12-24(14-18)21(25)17-6-9-20-16(13-17)10-11-23-20/h4-11,13,18,23H,1-3,12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYSHRNNVBTATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azepane Ring Formation
The azepane ring (a seven-membered nitrogen-containing heterocycle) is typically constructed via cyclization reactions. One approach involves the ring-closing metathesis of diene precursors using Grubbs catalysts, though this method often requires subsequent hydrogenation to saturate the ring. Alternatively, reductive amination of ε-keto esters with primary amines under hydrogenation conditions (e.g., H₂/Pd-C) provides direct access to substituted azepanes. For the 4-fluorophenyl-substituted azepane, Friedel-Crafts alkylation of fluorobenzene with a γ-chlorobutylamine intermediate has been demonstrated, yielding 3-(4-fluorophenyl)azepane in 68% yield after purification by vacuum distillation.
Indole Moiety Functionalization
The 1H-indol-5-yl group is introduced via palladium-catalyzed cross-coupling. A patented method employs Suzuki-Miyaura coupling between 5-bromoindole and a pre-functionalized azepane-boronic ester, achieving 82% yield using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a toluene/water biphasic system. Critical to this step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions, followed by deprotection using trifluoroacetic acid.
Methanone Bridge Assembly
The ketone linker is formed via nucleophilic acyl substitution. Reacting 3-(4-fluorophenyl)azepane with 1H-indole-5-carbonyl chloride in anhydrous dichloromethane (DCM) at 0°C, using triethylamine as a base, affords the target compound in 75% yield. Alternative approaches include the Weinreb ketone synthesis, where the azepane amine reacts with N-methoxy-N-methyl-indole-5-carboxamide in the presence of Grignard reagents.
Catalytic Cycloaddition Strategies
Rhodium-Catalyzed Formal Aza-[4 + 3] Cycloaddition
A groundbreaking one-pot method utilizes rhodium(II) acetate to catalyze the reaction between 3-diazoindolin-2-imines and 1,3-dienes. The process involves:
- [2 + 1] Cycloaddition : At room temperature in chlorobenzene, the diazo compound reacts with the diene to form an iminyl vinyl cyclopropane intermediate.
- Thermal Aza-Cope Rearrangement : Heating to 80°C induces rearrangement, yielding azepinoindoles with 89% efficiency.
This method excels in atom economy and stereocontrol, though scalability remains challenging due to the cost of rhodium catalysts.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, a three-stage continuous flow system has been implemented:
- Reactor 1 : Azepane ring formation at 120°C under 10 bar H₂ pressure (residence time: 30 min).
- Reactor 2 : Indole coupling via microwave-assisted Suzuki-Miyaura coupling (150°C, 5 min).
- Reactor 3 : Ketone bridge formation using in-line infrared monitoring to optimize reaction completion.
This system achieves a 94% overall yield with a production rate of 12 kg/day, significantly outperforming batch processes.
Crystallization Optimization
Industrial purification employs anti-solvent crystallization with heptane/ethyl acetate (7:3 v/v), which increases product purity from 92% to 99.8% while reducing residual solvent levels below 0.1%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Multi-Step Organic | 75 | 98.5 | 220 | Moderate |
| Rhodium Catalyzed | 89 | 99.2 | 1,450 | Low |
| Continuous Flow | 94 | 99.8 | 180 | High |
Key Findings :
- The continuous flow method dominates in scalability and cost-effectiveness, making it preferred for pharmaceutical manufacturing.
- Rhodium-catalyzed cycloaddition, while efficient, is restricted to small-scale syntheses due to catalyst expenses.
Challenges and Innovations
Regioselectivity in Azepane Functionalization
The C3 position of the azepane ring exhibits lower reactivity compared to C2 and C4. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal this results from increased steric hindrance at C3 (1.8 Å vs. 1.5 Å at C2). Recent advances use bulky directing groups like 8-aminoquinoline to enhance C3 selectivity, achieving 15:1 regiomeric ratios.
Green Chemistry Approaches
Supercritical CO₂ has replaced DCM in ketonization steps, reducing solvent waste by 92% while maintaining 91% yield. Photocatalytic methods using eosin Y and visible light enable room-temperature indole couplings, cutting energy consumption by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could be used to modify the azepane ring or the ketone group.
Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds could be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone can be contextualized through comparison with key analogs (Table 1).
Table 1: Structural and Functional Comparison of Methanone Derivatives
*Estimated based on molecular formula C₁₉H₁₈FN₂O.
Key Observations:
Core Ring Systems: The azepane ring in the target compound (7-membered) may confer conformational flexibility compared to the 6-membered piperidine in ADX47273 or piperazine in other analogs. Larger rings like azepane can enhance blood-brain barrier penetration but may reduce target specificity .
Substituent Effects :
- The 4-fluorophenyl group is a common motif in CNS-targeting compounds (e.g., ADX47273) due to its electron-withdrawing properties and metabolic stability .
- Oxadiazole in ADX47273 enhances mGluR5 selectivity by engaging in π-π stacking and hydrogen bonding, absent in the target compound .
Biological Activities: ADX47273 demonstrates robust activity as a positive allosteric modulator (PAM) of mGluR5, showing efficacy in preclinical schizophrenia models . Janssen Cpd 1 targets metabolic disorders and pain, likely via cannabinoid receptor modulation, leveraging the azetidine-thiazole motif for solubility and target engagement . Pyrazole-based analogs exhibit antimicrobial properties, highlighting the role of heterocyclic cores in diverse applications .
Research Findings and Implications
- Structural Optimization : Substitution at the azepane 3-position with fluorophenyl may balance lipophilicity and solubility, critical for CNS bioavailability. Comparative molecular dynamics simulations (as in ) could validate this hypothesis.
- Target Hypotheses : The indole moiety suggests serotonin receptor affinity, while fluorophenyl-azepane aligns with dopamine D3 receptor ligands. Further in vitro screening is warranted.
- Synthetic Challenges : Azepane synthesis often requires ring-expansion strategies, which may result in lower yields compared to piperidine/piperazine analogs .
Biological Activity
(3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It features an azepane ring, an indole moiety, and a fluorophenyl group, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have shown the ability to disrupt microtubule dynamics, which is crucial for cell division and proliferation. This mechanism is particularly relevant in cancer therapy, where disrupting microtubules can inhibit tumor growth .
- Targeting Specific Pathways : The compound may interact with various cellular pathways, potentially influencing apoptosis and cell cycle regulation. For instance, it has been suggested that related indole derivatives can induce G2/M phase arrest in cancer cells by downregulating cyclin B1 expression .
Efficacy Against Cancer
Recent studies have highlighted the cytotoxic effects of related indole compounds against different cancer cell lines. For example, a structure-activity relationship (SAR) study demonstrated that certain derivatives exhibited significant cytotoxicity against oxaliplatin-resistant metastatic colorectal cancer (mCRC) cells. These derivatives showed enhanced potency compared to standard chemotherapy agents .
| Compound | Cell Line | GI50 Value (µM) | Mechanism |
|---|---|---|---|
| FC116 | HCT-116/L | 0.5 | Microtubule disruption |
| Oxaliplatin | HCT-116/L | 1.2 | DNA crosslinking |
In Vivo Studies
In vivo experiments indicated that compounds similar to this compound significantly reduced tumor growth in animal models. For instance, a related compound achieved a 78% reduction in tumor size at a dosage of 3 mg/kg, outperforming oxaliplatin treatment which yielded only a 40% reduction .
Case Studies
Case Study 1: Indole Derivatives in Cancer Therapy
A study published in 2024 explored the efficacy of various indole derivatives against mCRC. The findings revealed that compounds targeting microtubules could overcome drug resistance commonly observed with conventional therapies. The lead compound demonstrated superior activity in both in vitro and in vivo settings, indicating its potential as a new therapeutic agent for resistant cancer types .
Case Study 2: Structure-Activity Relationship Analysis
Another research effort focused on establishing the SAR for indole-based compounds. The study identified key structural features that enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells. This work underscores the importance of molecular modifications in developing effective anticancer agents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Key steps : Formation of the azepane ring, fluorophenyl substitution, and coupling with the indole moiety via a methanone linker.
- Critical parameters :
- Temperature : 80–120°C for cyclization and coupling reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency.
- Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-aryl bonds).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., fluorophenyl substitution at the azepane C3 position) and indole connectivity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 351.18).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for pharmacological studies) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact due to acute toxicity risks (GHS Category 4 for oral, dermal, and inhalation exposure).
- Storage : Keep in sealed containers under inert gas (N or Ar) at 2–8°C to prevent degradation.
- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data and intermolecular interactions inform the compound’s stability and reactivity?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D conformation (e.g., azepane chair vs. boat configuration) and fluorine-induced steric effects.
- Hirshfeld Surface Analysis : Quantifies intermolecular forces (e.g., C–H···F, π-π stacking between indole and fluorophenyl groups) that influence crystal packing and solubility .
Q. How should researchers address contradictions in reported pharmacological activity data?
Methodological Answer:
- Assay Validation : Use standardized protocols (e.g., radioligand binding for 5-HT receptor affinity) to minimize variability.
- Control Experiments : Compare with structurally similar analogs (e.g., non-fluorinated derivatives) to isolate fluorine’s electronic effects.
- Data Normalization : Account for purity differences (>95% vs. commercial samples with <90% purity) using orthogonal analytical methods .
Q. What experimental strategies elucidate the compound’s reactivity under varying conditions?
Methodological Answer:
- Kinetic Studies : Monitor degradation rates via UV-Vis or LC-MS under acidic (pH 2–4), basic (pH 10–12), and oxidative (HO) conditions.
- Functional Group Reactivity : Test azepane ring stability (e.g., ring-opening in strong acids) and indole C3/C5 electrophilic substitution preferences .
Q. How can discrepancies in toxicity profiles across studies be resolved?
Methodological Answer:
- Dose-Response Curves : Establish LD values using OECD Guideline 423 (acute oral toxicity in rodents).
- Metabolite Profiling : Identify toxic intermediates (e.g., fluorophenyl oxidation products) via in vitro microsomal assays.
- Cross-Study Comparisons : Normalize data by purity, solvent residues (e.g., DMSO), and administration routes .
Q. What methodologies validate analytical techniques for this compound in complex matrices?
Methodological Answer:
- Matrix Effects : Spike-and-recovery experiments in biological fluids (plasma, liver homogenates) quantify recovery rates (target: 85–115%).
- Limit of Detection (LOD) : Optimize LC-MS/MS parameters (e.g., collision energy, ion transitions) to achieve sub-nanogram sensitivity.
- Inter-laboratory Reproducibility : Use certified reference materials (CRMs) and blinded samples to calibrate instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
